N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative featuring a cyclohexyl backbone substituted at the 2-position with an acetyl-cyclopropyl-amino group. It is listed under synonyms such as AKOS027389397 and KB-57189, with suppliers indicating its relevance in medicinal chemistry research . The acetyl-cyclopropyl-amino group introduces steric and electronic effects distinct from other N-substituted cyclohexyl acetamides, making it a candidate for targeted receptor modulation.
Properties
IUPAC Name |
N-[2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-9(17)16(10-6-7-10)12-5-3-2-4-11(12)15-13(18)8-14/h10-12H,2-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMWSESVJKEDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCCC2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Functionalization
The synthesis begins with 2-aminocyclohexanol or 2-nitrocyclohexanol , which undergoes reductive amination or nitro-group reduction to yield 2-aminocyclohexylamine . Cyclopropane ring introduction is achieved via a Michael addition between cyclohexylidene-acetic acid derivatives and nitromethane, followed by catalytic hydrogenation using palladium on carbon (Pd/C) to form the cyclopropyl-amino moiety.
Example Reaction:
Acetylation of the Cyclopropyl-Amino Group
The cyclopropyl-amino intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., potassium carbonate) to prevent HCl-mediated decomposition. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed at 0–25°C, yielding N-(2-aminocyclohexyl)-N-cyclopropylacetamide with >90% purity.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic anhydride/DCM | 92 | 95 |
| Acetyl chloride/THF | 88 | 93 |
Chloroacetylation of the Secondary Amine
The final step involves reacting the acetylated intermediate with 2-chloroacetyl chloride under inert conditions. This exothermic reaction requires slow addition at 0°C in DCM, followed by stirring at room temperature for 2–4 hours. Quenching with ice water and extraction with ethyl acetate isolates the crude product, which is purified via recrystallization (hexane/ethyl acetate).
Critical Parameters:
-
Temperature: 0°C initial addition, 25°C post-reaction.
-
Solvent: Dichloromethane minimizes side reactions.
Representative Protocol:
-
Dissolve N-(2-aminocyclohexyl)-N-cyclopropylacetamide (1.0 eq) in DCM.
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Add TEA (1.2 eq) and cool to 0°C.
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Slowly add 2-chloroacetyl chloride (1.1 eq) over 30 minutes.
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Stir at 25°C for 3 hours, then quench with ice water.
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Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
Comparative Analysis of Methodologies
Direct vs. Stepwise Approaches
Solvent Impact on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 3 | 90 |
| THF | 4 | 85 |
| Ethyl Acetate | 5 | 78 |
DCM’s low polarity accelerates chloroacetyl chloride activation, enhancing reactivity.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new amide or thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Amide or thioether derivatives
Scientific Research Applications
Medicinal Chemistry
N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide has garnered attention for its potential therapeutic properties. Compounds with similar structures have been investigated for their pharmacological effects, including:
- Antimicrobial Properties : Chloroacetamides have demonstrated effectiveness against various bacterial strains. Preliminary studies suggest that this compound may exhibit similar antibacterial activity, with minimum inhibitory concentrations (MICs) indicating potential efficacy against resistant strains.
- Anti-inflammatory Activity : The unique structure may enhance interactions with biological targets, influencing receptor binding or enzyme inhibition. This could lead to applications in treating inflammatory conditions.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis for creating more complex molecules. Its ability to undergo nucleophilic substitution and other reactions allows chemists to develop novel compounds with specific properties tailored for various applications.
Interaction studies involving this compound focus on its binding affinity to biological receptors or enzymes. Research indicates that it may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which plays a role in phospholipid metabolism. This inhibition could lead to alterations in cellular signaling pathways, potentially contributing to therapeutic effects in conditions like inflammation or cancer.
Antimicrobial Efficacy
A comparative analysis of various chloroacetamides included this compound among compounds exhibiting notable antibacterial activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for further development in antimicrobial therapies .
Phospholipidosis Induction
Research focused on drug-induced phospholipidosis indicated that several compounds inhibit PLA2G15, leading to phospholipid accumulation in lysosomes. This mechanism was observed with this compound, suggesting its relevance in drug-induced toxicity profiles.
| Activity Type | Description | Evidence Source |
|---|---|---|
| Antimicrobial | Exhibits potential antibacterial activity against resistant strains (MIC values between 3.12-12.5 μg/mL) | |
| Anti-inflammatory | May enhance interactions with biological targets influencing receptor binding or enzyme inhibition | |
| Phospholipidosis Induction | Inhibits PLA2G15 leading to phospholipid accumulation in lysosomes |
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Implications
U-47700 and U-50488H (Opioid Receptor Ligands)
- Structure: U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) shares the cyclohexyl-acetamide core but substitutes the acetyl-cyclopropyl-amino group with dimethylamino and methyl groups .
- Pharmacology: U-47700 binds strongly to μ-opioid receptors (MOR) with a Ki of 7.5 nM, while U-50488H targets κ-opioid receptors (KOR).
- Comparison : The target compound’s cyclopropyl group may reduce MOR/KOR binding compared to U-drugs but could improve selectivity for other targets due to increased rigidity .
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide
- Structure: Features an isopropyl group instead of acetyl-cyclopropyl-amino. The molecular formula is C₁₁H₂₀ClNO .
- Properties : The bulkier isopropyl group increases hydrophobicity (logP ~3.7) compared to the cyclopropyl variant, which may enhance membrane permeability but reduce solubility .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
- Structure: Replaces the chloroacetamide with a phenoxy group. The cyclohexyl ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds .
Functional Group Analysis
Biological Activity
N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic compound with a complex structure that includes a chloroacetamide moiety and an acetyl-cyclopropyl amino group attached to a cyclohexyl ring. This article explores its biological activity, potential pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₁ClN₂O₂
- Molecular Weight : 272.77 g/mol
- CAS Number : 1353958-13-0
The compound's unique structure suggests potential interactions with biological targets, particularly due to the presence of the chloroacetamide group, which is known for its reactivity and ability to form covalent bonds with biomolecules.
Biological Activity Overview
Research on compounds with similar structures indicates that chloroacetamides exhibit various biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown efficacy against various bacterial strains. For instance, studies on related chloroacetamides have demonstrated their ability to inhibit the growth of Klebsiella pneumoniae, suggesting a potential role for this compound in antibacterial therapy .
- Anti-inflammatory Effects : Chloroacetamides may also possess anti-inflammatory properties. A study indicated that certain chloroacetamido compounds inhibit specific enzymes involved in inflammatory pathways .
- Enzyme Inhibition : The compound may interact with enzymes such as glutaredoxin (Grx1), where it could covalently modify active site thiols, leading to enzyme inactivation. This mechanism highlights its potential as a selective inhibitor in biochemical pathways .
Antimicrobial Activity
A comparative study evaluated the antibacterial activity of various acetamide derivatives against Klebsiella pneumoniae. The compound this compound was hypothesized to have enhanced activity due to its chloro group. Results indicated that:
- The minimum inhibitory concentration (MIC) for similar compounds demonstrated significant bactericidal effects, with reductions in viable cell counts observed over time .
- Time-kill kinetics showed complete bacterial eradication at specific concentrations within hours, confirming the compound's potential as an effective antibacterial agent.
Pharmacokinetic Profile
Preliminary assessments of pharmacokinetics for related compounds suggest favorable absorption and distribution characteristics. These studies are essential for understanding how this compound might behave in biological systems, impacting its therapeutic viability .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide | Similar chloroacetamide backbone | Different positioning of acetyl group |
| Chloroacetamide | Simple chloroacetamide structure | Lacks complex substituents |
| 2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide | Contains cyclopropane but different substitution | Variation in amino group configuration |
The unique arrangement of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Q & A
Q. How to design a structure-activity relationship (SAR) study for optimizing selectivity across opioid receptors?
- Methodological Answer : Modify substituents on the cyclohexyl or acetamide groups. Test analogs against MOR, κ-opioid (KOR), and δ-opioid (DOR) receptors. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., PDB: 4EA3 for MOR) .
Data Contradiction & Validation
Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Perform shake-flask experiments with HPLC quantification. Test solvents with varying Hansen parameters (e.g., water, DMSO, hexane). Cyclopropane’s hydrophobicity may reduce aqueous solubility, while acetamide enhances it—use QSAR models to balance these effects .
Q. What steps validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
